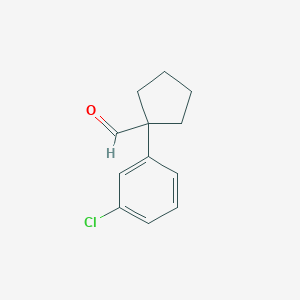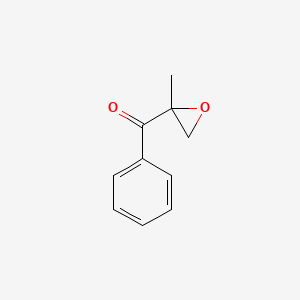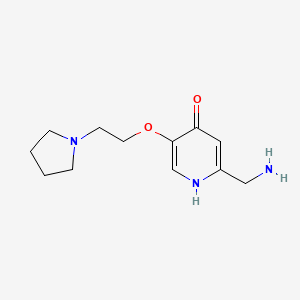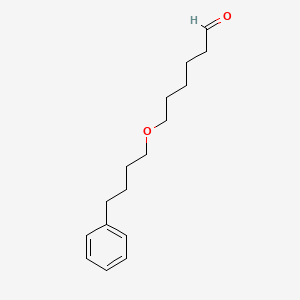![molecular formula C11H13N5O2 B8627894 ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate](/img/structure/B8627894.png)
ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate
Descripción general
Descripción
Ethyl [4-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring
Métodos De Preparación
The synthesis of ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the tetrazole ring, followed by esterification to introduce the ethyl acetate group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Análisis De Reacciones Químicas
Ethyl [4-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Aplicaciones Científicas De Investigación
Ethyl [4-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Ethyl [4-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate can be compared with other tetrazole-containing compounds such as:
1H-tetrazole: A simpler compound with similar biological activities.
5-substituted tetrazoles: These compounds have diverse applications in medicinal chemistry.
Pyridine derivatives: Compounds with similar structures but different functional groups. The uniqueness of ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate lies in its specific combination of the tetrazole and pyridine rings, which imparts unique chemical and biological properties .
Propiedades
Fórmula molecular |
C11H13N5O2 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate |
InChI |
InChI=1S/C11H13N5O2/c1-3-18-11(17)5-9-6-12-10(4-8(9)2)16-7-13-14-15-16/h4,6-7H,3,5H2,1-2H3 |
Clave InChI |
LBICPNAFJBLEFS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CN=C(C=C1C)N2C=NN=N2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butoxy-3-[(2-ethylhexyl)oxy]propan-2-OL](/img/structure/B8627831.png)

![8-(3-Chloropyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B8627852.png)
![2-[(Phenyl)methylene]-3-oxobutanoic acid, methyl ester](/img/structure/B8627858.png)


![Tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate](/img/structure/B8627868.png)





